molecular formula C7H9NO B2787759 Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one CAS No. 20205-48-5; 77131-40-9

Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one

Katalognummer: B2787759
CAS-Nummer: 20205-48-5; 77131-40-9
Molekulargewicht: 123.155
InChI-Schlüssel: IHROAFZNBVGGFN-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one: is a bicyclic compound that features a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which include a quasi-planar β-lactam moiety and a rigid cyclohexane ring that can assume either a flexible boat form or a flexible half-chair form . These structural characteristics make it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

The synthesis of Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one typically involves several steps, including the formation of the bicyclic ring system and the introduction of the nitrogen atom. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized through the reaction of a suitable diene with a nitrogen-containing reagent under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Rac-(1r,6s)-7-azabicyclo[4.2.0]oct-3-en-8-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Rac-(1r,6s)-7-azabicyclo[42

Eigenschaften

CAS-Nummer

20205-48-5; 77131-40-9

Molekularformel

C7H9NO

Molekulargewicht

123.155

IUPAC-Name

(1S,6R)-7-azabicyclo[4.2.0]oct-3-en-8-one

InChI

InChI=1S/C7H9NO/c9-7-5-3-1-2-4-6(5)8-7/h1-2,5-6H,3-4H2,(H,8,9)/t5-,6+/m0/s1

InChI-Schlüssel

IHROAFZNBVGGFN-NTSWFWBYSA-N

SMILES

C1C=CCC2C1C(=O)N2

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.